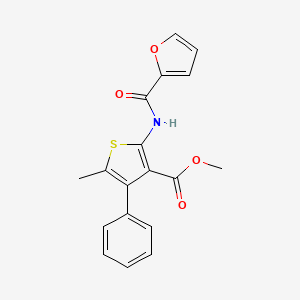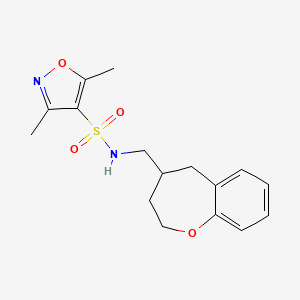
methyl 2-(2-furoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 2-(2-furoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate often involves multistep reactions, starting from basic heterocyclic compounds like furan, thiophene, and pyrrole. For instance, a study demonstrated the synthesis of 2-mono- and 2,5-bis[bis[(4-dimethylamino)phenyl]hydroxymethyl]substituted furan, thiophene, and N-methylpyrrole through mono- and dilithiation followed by reaction with Michler's ketone, showcasing the versatility of these heterocycles in synthesis processes (Katritzky et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds containing furan and thiophene rings is often characterized by X-ray crystallography or spectroscopic methods. These techniques provide insights into the arrangement of atoms, the stereochemistry, and the electronic environment of the molecules. For instance, the study of derivatives of furan- and thiophene-2-carboxylic acids sheds light on the structural diversity these heterocycles can exhibit and their reactivity patterns (Chadwick et al., 1973).
Chemical Reactions and Properties
Methyl 2-(2-furoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, highlighting its reactivity and potential utility in synthetic chemistry. For example, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates leads to the synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, indicating the compound's ability to participate in multicomponent reactions and form complex structures (Sayahi et al., 2015).
properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-14(12-7-4-3-5-8-12)15(18(21)22-2)17(24-11)19-16(20)13-9-6-10-23-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPPDTGGRSWAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-furoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5675525.png)
![1-(2-pyridinyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5675536.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide](/img/structure/B5675551.png)
![2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5675560.png)
![5-{1-[(2,4-dichlorophenoxy)acetyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5675565.png)
![methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5675569.png)
![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)

![4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![N-(2,4-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5675618.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)